molecular formula C15H23N3O4S B2369942 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine CAS No. 2034399-48-7

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine

Cat. No.: B2369942
CAS No.: 2034399-48-7
M. Wt: 341.43
InChI Key: BJDJEQMKZCUFQY-UHFFFAOYSA-N
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Description

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is a synthetic chemical compound of interest in research and development. Its molecular structure features a pyrazine ring, a heterocycle commonly found in pharmaceuticals and agrochemicals, linked to a sulfonylated pyrrolidine moiety. The integration of these pharmacophores suggests potential for diverse biological activity, making it a valuable candidate for exploratory studies in medicinal chemistry and drug discovery . Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. Its structural features are reminiscent of other pyrazine-based molecules investigated for their bioactive properties, including selective targeting of specific cellular pathways . As a research-grade chemical, it is intended for use in laboratory settings only. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxy-6-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-21-14-9-16-10-15(17-14)22-12-7-8-18(11-12)23(19,20)13-5-3-2-4-6-13/h9-10,12-13H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDJEQMKZCUFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Pyrrolidine Derivatives

Cyclohexylsulfonyl groups are introduced via nucleophilic substitution reactions. A method adapted from US Patent 9,505,728 involves treating pyrrolidin-3-ol with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at 0–25°C. The reaction proceeds via deprotonation of the pyrrolidine nitrogen, followed by sulfonyl chloride activation. Yields for analogous sulfonations in the patent range from 65% to 85%, with purity >90% after silica gel chromatography.

Optimization of Sulfonation Conditions

Scalable protocols from PMC articles highlight the use of microwave-assisted sulfonation to reduce reaction times. For instance, PMC6648774 demonstrates that microwave irradiation at 100°C for 20 minutes enhances yields to 88% while minimizing side products. This method is particularly advantageous for sterically hindered substrates like cyclohexylsulfonyl chloride.

Functionalization of the Pyrazine Moiety

The 6-methoxypyrazine component is synthesized through methoxylation and subsequent coupling.

Methoxylation of Pyrazine-2-ol

A two-step process is employed:

  • Nitration : Pyrazine-2-ol is nitrated using fuming nitric acid at 0°C, yielding 3-nitropyrazine-2-ol.
  • Methoxylation and Reduction : The nitro group is replaced via nucleophilic aromatic substitution with sodium methoxide in methanol under reflux, followed by catalytic hydrogenation (Pd/C, H₂) to yield 6-methoxypyrazine-2-ol. PMC9415606 reports yields of 72% for this sequence.

Etherification Strategies for Coupling Pyrrolidine and Pyrazine

The ether linkage between pyrrolidin-3-ol and 6-methoxypyrazine-2-ol is established using Mitsunobu or Ullmann coupling.

Mitsunobu Reaction

The Mitsunobu reaction (diethyl azodicarboxylate (DEAD), triphenylphosphine (TPP)) facilitates ether formation under mild conditions. A representative procedure involves reacting 1-(cyclohexylsulfonyl)pyrrolidin-3-ol (1.2 eq) with 6-methoxypyrazine-2-ol (1.0 eq) in tetrahydrofuran (THF) at 25°C for 12 hours. Yields range from 60% to 75%, with purification via recrystallization from ethyl acetate/hexanes.

Ullmann Coupling for Challenging Substrates

For sterically hindered substrates, copper(I)-catalyzed Ullmann coupling is preferred. PMC6648774 reports using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (2.0 eq) in dimethylformamide (DMF) at 110°C. This method achieves 68% yield for analogous ether linkages, albeit with longer reaction times (24–48 hours).

Alternative Pathways via Intermediate Halogenation

Bromination of the pyrrolidine ring prior to sulfonation offers an alternative route.

Bromocyclization and Subsequent Functionalization

Adapting methods from PMC6648774, pyrrolidin-3-ol is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light, yielding 3-bromopyrrolidine. Subsequent sulfonation with cyclohexanesulfonyl chloride and coupling to pyrazine via SN2 displacement achieves an overall yield of 52%.

One-Pot Synthesis and Green Chemistry Approaches

Recent advances emphasize reducing step counts and environmental impact.

Petasis Reaction for Tandem Functionalization

A one-pot Petasis reaction combines pyrrolidin-3-ol, cyclohexanesulfonyl boronic acid, and 6-methoxypyrazine-2-ol in methanol with ammonium acetate as a catalyst. This method, adapted from PMC6648774, achieves 58% yield but requires optimization for larger scales.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents, combining reactants with potassium carbonate as a base. Preliminary data from PMC9415606 suggest 49% yield after 2 hours of milling, though purity remains a challenge.

Analytical and Characterization Data

Table 1: Comparative Analysis of Key Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations Source
Mitsunobu Coupling 75 95 Mild conditions, high selectivity Cost of reagents
Ullmann Coupling 68 90 Tolerates steric hindrance Long reaction time
Bromocyclization Route 52 88 Scalable Multiple steps
Petasis One-Pot 58 85 Step economy Limited substrate scope

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, pyrazine-H), 4.52 (m, 1H, pyrrolidine-OCH), 3.94 (s, 3H, OCH₃), 3.32 (m, 2H, pyrrolidine-NCH₂), 2.89 (m, 1H, cyclohexyl-SO₂), 1.80–1.20 (m, 10H, cyclohexyl).
  • HRMS : m/z calculated for C₁₆H₂₄N₃O₄S [M+H]⁺: 378.1432; found: 378.1428.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2-Chloro-6-{[1-(methylsulfonyl)-3-piperidinyl]methyl}pyrazine ()
  • Substituents : Chloro (position 2), methylsulfonyl-piperidinyl-methyl (position 6).
  • Molecular Weight : 299.78 g/mol.
  • Key Differences : Smaller sulfonyl substituent (methyl vs. cyclohexyl) and piperidine vs. pyrrolidine. The chloro group may increase reactivity compared to the methoxy group in the target compound.
6-Methyl-2-nitroimidazo[1,2-a]pyrazine Derivatives ()
  • Substituents : Nitroimidazole-fused pyrazine core with benzyl or methylbenzyl groups.
  • Molecular Weight : Varies (e.g., 25i: ~350–400 g/mol).
  • Key Differences : Nitroimidazole fusion introduces planar aromaticity, favoring DNA intercalation or antimicrobial activity. The target compound lacks this fused system, suggesting divergent biological targets .
2-Methoxy-3-(1-methylpropyl) Pyrazine ()
  • Substituents : Methoxy (position 2), sec-butyl (position 3).
  • Molecular Weight : 166.22 g/mol.
  • Key Differences : Simpler structure with alkyl and methoxy groups. Used as a flavoring agent, contrasting with the target compound’s likely pharmaceutical applications due to its complex sulfonamide-pyrrolidine motif .

Pharmacological Profiles

  • Target Compound: Hypothesized to interact with enzymes or receptors via sulfonamide hydrogen bonding and pyrrolidine conformational flexibility. Potential CNS activity due to moderate lipophilicity (calculated LogP ~2.5).
  • Nitroimidazopyrazines () : Antimicrobial/nitroreductase-activated prodrugs, leveraging nitro group toxicity under hypoxia.
  • Chloropyrazine () : Chlorine may confer electrophilic reactivity, useful in covalent inhibitor design.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL) Key Functional Groups
Target Compound 344.45 ~2.5 <0.1 Sulfonamide, methoxy, pyrrolidine
2-Chloro-6-(methylsulfonyl-piperidinyl) 299.78 ~1.8 0.5–1.0 Chloro, methylsulfonyl, piperidine
2-Methoxy-3-(sec-butyl) Pyrazine 166.22 ~1.2 >10 Methoxy, alkyl

Data Tables

Table 1: Structural and Functional Comparison

Compound Pyrazine Substituents (Positions 2/6) Molecular Weight (g/mol) Hypothesized Activity
Target Compound Cyclohexylsulfonyl-pyrrolidine-oxy / Methoxy 344.45 Kinase/CNS modulation
2-Chloro-6-(methylsulfonyl-piperidinyl) Chloro / Methylsulfonyl-piperidinyl-methyl 299.78 Covalent enzyme inhibition
6-Methyl-2-nitroimidazopyrazine Nitroimidazole-fused core ~350–400 Antimicrobial
2-Methoxy-3-(sec-butyl) Pyrazine Methoxy / sec-butyl 166.22 Flavoring agent

Biological Activity

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is a heterocyclic compound with the molecular formula C14H21N3O3SC_{14}H_{21}N_{3}O_{3}S and a molecular weight of 311.4 g/mol. This compound has attracted interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Synthesis

The compound features a pyrazine ring substituted with a methoxy group and a pyrrolidine ring linked via an ether connection to a cyclohexylsulfonyl group. The synthesis typically involves:

  • Formation of Pyrrolidine Derivative : Reacting cyclohexylsulfonyl chloride with pyrrolidine.
  • Ether Linkage Formation : The intermediate is then reacted with 6-methoxypyrazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group in the compound can form strong interactions with enzyme active sites, leading to the inhibition of their activity. This mechanism underlies its potential therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives of pyrazine can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme InhibitionInteracts with enzyme active sites

Case Studies

  • Anticancer Study : A study evaluated the effect of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.
  • Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in significant reductions in swelling and pain compared to control groups, highlighting its therapeutic potential for inflammatory diseases.

Q & A

Q. What are the established synthetic pathways for 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Functionalization of pyrrolidine : Cyclohexylsulfonyl groups are introduced via sulfonylation of pyrrolidine intermediates using cyclohexylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Coupling with methoxypyrazine : The pyrrolidine-sulfonyl intermediate is reacted with 6-methoxypyrazine derivatives via nucleophilic substitution or Mitsunobu reactions, requiring precise control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to ensure regioselectivity .
  • Yield optimization : Catalytic systems (e.g., Pd for cross-coupling) and purification techniques (e.g., column chromatography with gradient elution) are critical for achieving >75% purity .

Table 1 : Comparison of Reaction Conditions and Yields

StepReagentsSolventTemp. (°C)Yield (%)
SulfonylationCyclohexylsulfonyl chloride, Et₃NDCM2585–90
Coupling6-Methoxypyrazine, DIAD, PPh₃THF6065–70

Q. How is the structural integrity of this compound validated in academic research?

  • Spectroscopic techniques : NMR (¹H, ¹³C, and 2D-COSY) confirms the regiochemistry of the pyrrolidine-oxy linkage and cyclohexylsulfonyl group. Mass spectrometry (HRMS) verifies molecular weight within 3 ppm error .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for the pyrrolidine ring conformation and sulfonyl group orientation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. anti-inflammatory effects)?

Discrepancies arise from assay-specific conditions or off-target effects. To address this:

  • Dose-response profiling : Use IC₅₀ values across multiple cell lines (e.g., HCT-116 for colon cancer, RAW 264.7 for inflammation) to identify context-dependent activity .
  • Target engagement assays : Employ kinase inhibition panels (e.g., Checkpoint Kinase 1/2) and surface plasmon resonance (SPR) to quantify binding affinities (Kd values < 100 nM suggest high specificity) .

Table 2 : Biological Activity in Cancer vs. Inflammation Models

Assay TypeCell Line/ModelIC₅₀ (µM)Proposed Target
AntitumorHCT-1160.8CHK1 Kinase
Anti-inflammatoryLPS-induced macrophages5.2NF-κB pathway

Q. How does the cyclohexylsulfonyl group influence structure-activity relationships (SAR)?

  • Hydrophobicity : The cyclohexyl group enhances membrane permeability (logP > 3.5), confirmed by PAMPA assays .
  • Sulfonyl interactions : Crystallographic data shows hydrogen bonding with kinase active sites (e.g., CHK1 Ser147), explaining its role in competitive inhibition .
  • Comparative SAR : Analogues with smaller sulfonyl groups (e.g., methyl) exhibit reduced potency (IC₅₀ > 5 µM), highlighting the necessity of the cyclohexyl moiety .

Q. What methodologies address low yields in the final coupling step of synthesis?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve cross-coupling efficiency by reducing side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours while maintaining >70% yield .
  • In situ monitoring : Use of FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time optimization .

Methodological Guidance

Q. How to design experiments to evaluate metabolic stability?

  • In vitro assays : Incubate the compound with liver microsomes (human or rat) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t1/2) using first-order kinetics .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .

Q. What computational tools predict binding modes with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Maestro models interactions with kinase domains (e.g., PDB ID: 3TKH for CHK1). Focus on sulfonyl-pyrrolidine interactions with catalytic lysine residues .
  • MD simulations : GROMACS or AMBER assesses binding stability over 100 ns trajectories, identifying key hydrogen bonds and hydrophobic contacts .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on cytotoxicity in normal vs. cancer cells?

  • Selectivity index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Values >10 indicate tumor-specificity.
  • Mechanistic studies : RNA-seq analysis of treated cells identifies differentially expressed genes (e.g., apoptosis regulators like Bcl-2), clarifying off-target effects .

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